(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine
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Overview
Description
(2,5-Dioxaspiro[34]octan-7-yl)methanamine is a chemical compound with the molecular formula C7H13NO2 It is characterized by a spirocyclic structure containing two oxygen atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxaspiro[3.4]octan-7-yl)methanamine typically involves the formation of the spirocyclic ring followed by the introduction of the amine group. One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like barium oxide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,5-Dioxaspiro[3.4]octan-7-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The spirocyclic structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine: Similar spirocyclic structure but with additional methoxy groups.
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-: Another spirocyclic compound with different substituents.
2,6-Diazaspiro[3.4]octan-7-one: Contains nitrogen atoms in the spirocyclic ring.
Uniqueness
(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine is unique due to its specific combination of a spirocyclic ring with two oxygen atoms and an amine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2306270-09-5 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2,5-dioxaspiro[3.4]octan-7-ylmethanamine |
InChI |
InChI=1S/C7H13NO2/c8-2-6-1-7(10-3-6)4-9-5-7/h6H,1-5,8H2 |
InChI Key |
OKMPBJRNPHINRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC12COC2)CN |
Origin of Product |
United States |
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